molecular formula C23H26N4O B5549101 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine

3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine

Cat. No.: B5549101
M. Wt: 374.5 g/mol
InChI Key: CIMIHXYPCZYUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine is a useful research compound. Its molecular formula is C23H26N4O and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.21066147 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spin-Crossover Iron(II) Complexes

Spin-crossover (SCO) materials, which exhibit a transition between high-spin and low-spin states, are of significant interest due to their potential applications in sensors, memory devices, and displays. A study by Nishi et al. (2010) explored iron(II) complexes with ligands similar in structural complexity to the query compound. These complexes demonstrated steep SCO behavior with small thermal hysteresis, indicating their utility in the development of SCO-based technologies (Nishi et al., 2010).

Crystal Structures of Piperidinyl Compounds

The crystal structure analysis of compounds with piperidinyl components, akin to the query chemical, provides insights into their conformation and potential interactions. Research by Raghuvarman et al. (2014) on derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate revealed differences in molecular conformation that could inform the design of molecular structures with specific physical and chemical properties (Raghuvarman et al., 2014).

Antiulcer Agents

Imidazo[1,2-a]pyridines, featuring a core structure related to the compound of interest, have been synthesized for their potential as antiulcer agents. Starrett et al. (1989) investigated these compounds for their antisecretory and cytoprotective properties, indicating the relevance of such structures in medicinal chemistry for the development of new therapeutic agents (Starrett et al., 1989).

Imidazo[1,2-a]pyridine Synthesis

The synthesis of imidazo[1,2-a]pyridines is critical for exploring their applications in various fields, including drug discovery and materials science. Bagdi et al. (2015) provided a comprehensive review of methodologies for synthesizing imidazo[1,2-a]pyridines, highlighting the versatility and importance of these structures in chemical synthesis and potential applications (Bagdi et al., 2015).

Properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-3-26-16-13-25-22(26)19-10-14-27(15-11-19)23(28)21-17(2)24-12-9-20(21)18-7-5-4-6-8-18/h4-9,12-13,16,19H,3,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMIHXYPCZYUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCN(CC2)C(=O)C3=C(C=CN=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.